2',3'-ジクロロ-2,2,2-トリフルオロアセトフェノン

説明

2’,3’-Dichloro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3Cl2F3O . It is used as a reagent for enantioselective preparation of benzazephinoindoles bearing trifluoromethylated quaternary stereocenters catalyzed by chiral spirocyclic phosphoric acids .

Synthesis Analysis

The synthesis of 3’,5’-dichloro-2,2,2-trifluoroacetophenone involves preparing a Grignard reagent from a 1-bromo-3,5-dichloro-4-substituted compound using a grignardization reagent. The Grignard reagent and a trifluoroacetyl compound are then reacted, and the product is subjected to an acid treatment to obtain 3’,5’-dichloro-2,2,2-trifluoroacetophenone .Molecular Structure Analysis

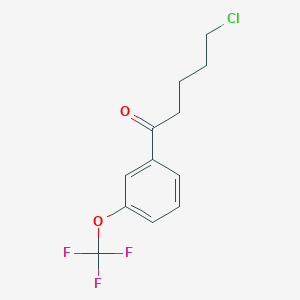

The molecular structure of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone consists of a phenyl ring substituted with two chlorine atoms and a trifluoroacetyl group . The InChI code is 1S/C8H3Cl2F3O/c9-5-3-1-2-4 (6 (5)10)7 (14)8 (11,12)13/h1-3H .Chemical Reactions Analysis

2,2,2-Trifluoroacetophenone, a related compound, undergoes asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . Additionally, 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) can react with dialkyl phosphonates to produce dialkyl (2,2,2-trifluoroethyl)phosphonates efficiently under mild conditions .Physical And Chemical Properties Analysis

2’,3’-Dichloro-2,2,2-trifluoroacetophenone has a molecular weight of 243.01 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 229 . The compound is a liquid at room temperature .科学的研究の応用

農薬および獣薬の合成

“2',3'-ジクロロ-2,2,2-トリフルオロアセトフェノン”は、農薬や獣薬の合成のための重要な中間体です 。この化合物は、これらの化合物の製造において重要な役割を果たし、その有効性と効率性に貢献しています。

合成方法

“2',3'-ジクロロ-2,2,2-トリフルオロアセトフェノン”の合成方法は、まず1,3,5-トリクロロベンゼンまたは3,5-ジクロロ-1-ブロモベンゼンとマグネシウムを反応させてグリニャール試薬を生成します。 グリニャール試薬とトリフルオロアセチル試薬を次に求核付加反応に付し、酸処理後、“2',3'-ジクロロ-2,2,2-トリフルオロアセトフェノン”を得ます 。 この合成方法は、反応条件が穏和で、原料コストが低く、経済効果が高く、工業生産の見通しが広いため、有望な方法です .

農薬における用途

“2',3'-ジクロロ-2,2,2-トリフルオロアセトフェノン”を用いて合成できるトリフルオロメチルピリジンは、農薬の有効成分における重要な構造モチーフです 。 これらは、作物を害虫から保護するために使用されます .

医薬品における用途

“2',3'-ジクロロ-2,2,2-トリフルオロアセトフェノン”を用いて合成されたトリフルオロメチルピリジンは、医薬品および獣医分野でも使用されています 。 トリフルオロメチルピリジン部分を有するいくつかの医薬品および獣医用製品が市販承認されています .

酸化のための有機触媒

“2',3'-ジクロロ-2,2,2-トリフルオロアセトフェノン”は、第三級アミンやアジンをN-オキシドに酸化する有機触媒として使用されます 。この用途は、有機化学の分野において重要です。

フッ素化ポリマーの合成

“2',3'-ジクロロ-2,2,2-トリフルオロアセトフェノン”は、新しいフッ素化ポリマーの合成に使用され、これらのポリマーは、平均分子量が大きく、熱安定性に優れ、成膜性に優れています 。これらのポリマーは、電子機器や材料科学など、さまざまな業界で潜在的な用途があります。

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that this compound is used as a reagent for the enantioselective preparation of benzazephinoindoles bearing trifluoromethylated quaternary stereocenters .

Mode of Action

It is known to be involved in the synthesis of new aromatic 3f polymers .

Biochemical Pathways

It is known to be used in the synthesis of new aromatic 3f polymers , indicating its involvement in polymerization reactions.

Result of Action

It is known to be used in the synthesis of new aromatic 3f polymers , indicating its role in chemical reactions leading to the formation of these polymers.

Action Environment

It is known that this compound should be stored in a sealed container in a dry room temperature environment .

生化学分析

Biochemical Properties

2’,3’-Dichloro-2,2,2-trifluoroacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2’,3’-Dichloro-2,2,2-trifluoroacetophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding interaction can lead to changes in gene expression, particularly those genes involved in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been observed to cause persistent changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. For example, high doses have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

2’,3’-Dichloro-2,2,2-trifluoroacetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound can be metabolized into various byproducts, which may have their own biological effects .

Transport and Distribution

Within cells and tissues, 2’,3’-Dichloro-2,2,2-trifluoroacetophenone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall biological activity .

Subcellular Localization

The subcellular localization of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .

特性

IUPAC Name |

1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXHCHVDELIRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645228 | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-11-5 | |

| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)